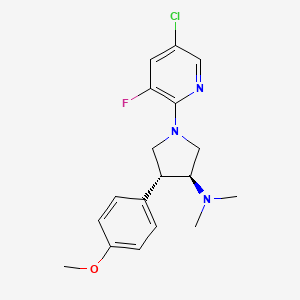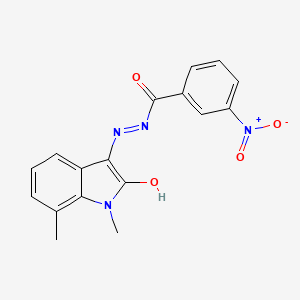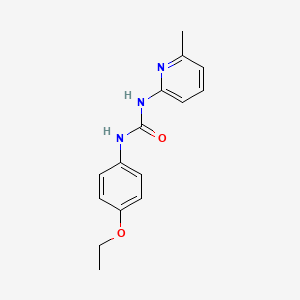
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism. Additionally, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins in the cell.
Biochemical and Physiological Effects:
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurological disorders, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide in lab experiments is its high potency and specificity. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have a low toxicity profile and minimal off-target effects. However, one of the limitations of using N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide. One area of interest is the development of new derivatives of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide with improved pharmacological properties. Another area of interest is the investigation of the potential of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is a novel compound that has shown promise as a therapeutic agent in cancer, inflammation, and neurological disorders. The synthesis method of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is complex, but it has been successfully synthesized and extensively studied. The mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has a low toxicity profile and minimal off-target effects, making it a promising candidate for further research.
Métodos De Síntesis
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-methylpyrazine-2-carboxylic acid with 4-bromoanisole, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The resulting amine is then reacted with 2-chlorobenzoyl chloride to yield the final product, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In cancer, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-23(26-13-12-25-17)28-14-10-18(11-15-28)24(29)27-22-9-4-3-8-21(22)19-6-5-7-20(16-19)30-2/h3-9,12-13,16,18H,10-11,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWHUKKOSMJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)

![(2E)-3-(1H-indol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acrylamide](/img/structure/B5685273.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)

![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)